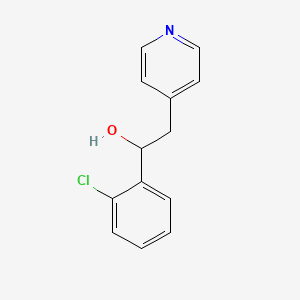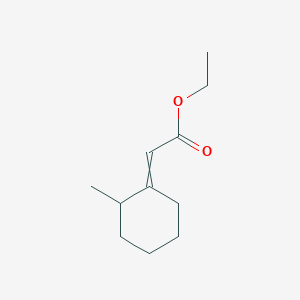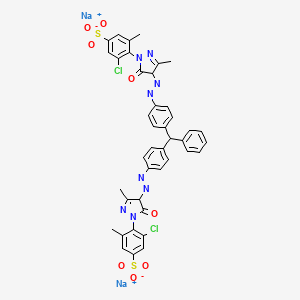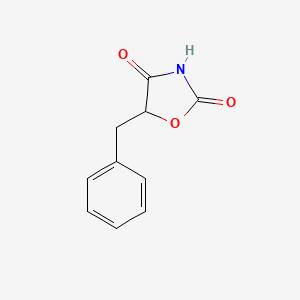
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- is a heterocyclic aromatic compound that belongs to the family of acridines. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Oxidation: 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated acridine derivatives.
Substitution: Various substituted acridines depending on the reagents used.
科学的研究の応用
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and potential as an intercalating agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Acridine: A parent compound with similar structural features but lacking the additional fused rings.
Quinacrine: A derivative of acridine with known antimalarial and anticancer properties.
Amsacrine: Another acridine derivative used in chemotherapy.
Uniqueness: 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
5002-81-3 |
|---|---|
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC名 |
8,14-diazapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H14N2/c1-3-8-14-12(6-1)18-13-7-2-4-9-15(13)21-17-11-5-10-16(20-14)19(17)18/h1-4,6-9H,5,10-11H2 |
InChIキー |
GHJPNCIRJHNMSA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC3=CC=CC=C3C4=C2C(=NC5=CC=CC=C54)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)

![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)

![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)


![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)

![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)


